molecular formula C13H13FN4S B276504 3-Butyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Butyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B276504
Molekulargewicht: 276.33 g/mol
InChI-Schlüssel: VHPQEWHYYGQIIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. This compound belongs to the class of triazolo-thiadiazoles and has shown promising results in various research studies.

Wirkmechanismus

The mechanism of action of 3-Butyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes and proteins involved in cellular processes, leading to the disruption of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-Butyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits various biochemical and physiological effects. These include its ability to induce apoptosis in cancer cells, reduce inflammation, and inhibit bacterial growth.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 3-Butyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a lead compound for the development of new drugs. However, its limitations include its low solubility and stability, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for research on 3-Butyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include its potential as a treatment for various diseases, such as cancer, inflammation, and bacterial infections. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic and pharmacodynamic properties.
In conclusion, 3-Butyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound in medicinal chemistry with various potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its properties for clinical use.

Synthesemethoden

The synthesis of 3-Butyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through various methods. One of the common methods involves the reaction of 4-fluoroaniline with 2-nitrobenzaldehyde in ethanol, followed by the reduction of the nitro group to amino group using hydrogen gas and palladium on carbon catalyst. The resulting compound is then reacted with butyl isocyanate and thiosemicarbazide to obtain the final product.

Wissenschaftliche Forschungsanwendungen

The potential applications of 3-Butyl-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in medicinal chemistry are vast. This compound has shown promising results in various research studies, including its ability to inhibit the growth of cancer cells, its anti-inflammatory properties, and its potential as an antimicrobial agent.

Eigenschaften

Molekularformel

C13H13FN4S

Molekulargewicht

276.33 g/mol

IUPAC-Name

3-butyl-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H13FN4S/c1-2-3-4-11-15-16-13-18(11)17-12(19-13)9-5-7-10(14)8-6-9/h5-8H,2-4H2,1H3

InChI-Schlüssel

VHPQEWHYYGQIIQ-UHFFFAOYSA-N

SMILES

CCCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)F

Kanonische SMILES

CCCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.